molecular formula C10H16N4O2 B8278794 tert-Butyl(6-(methylamino)pyrimidin-4-yl)carbamate

tert-Butyl(6-(methylamino)pyrimidin-4-yl)carbamate

Cat. No.: B8278794
M. Wt: 224.26 g/mol
InChI Key: WRBISBROYQCXJG-UHFFFAOYSA-N
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Description

Tert-butyl (6-Methylamino-pyrimidin-4-yl)-carbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(6-(methylamino)pyrimidin-4-yl)carbamate typically involves the reaction of 6-methylamino-pyrimidine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-Methylamino-pyrimidin-4-yl)-carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Tert-butyl (6-Methylamino-pyrimidin-4-yl)-carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl(6-(methylamino)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6-Methylamino-pyrimidin-4-yl)-carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[6-(methylamino)pyrimidin-4-yl]carbamate

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-8-5-7(11-4)12-6-13-8/h5-6H,1-4H3,(H2,11,12,13,14,15)

InChI Key

WRBISBROYQCXJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC(=C1)NC

Origin of Product

United States

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